A Comprehensive Technical Guide to (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid: A Key Intermediate in Modern Drug Discovery
A Comprehensive Technical Guide to (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid: A Key Intermediate in Modern Drug Discovery
Abstract
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, registered under CAS Number 874219-25-7, has emerged as a pivotal building block in medicinal chemistry.[1][2] Its strategic importance is most prominently demonstrated by its role as a key intermediate in the synthesis of Talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[3][4] This technical guide provides an in-depth analysis of this compound, intended for researchers, chemists, and drug development professionals. We will explore its physicochemical properties, a detailed, field-proven synthesis protocol, its mechanistic role in Suzuki-Miyaura cross-coupling reactions, and the necessary analytical techniques for its characterization. This document aims to serve as a comprehensive resource, blending established chemical principles with practical, application-focused insights.
Introduction: The Strategic Value of Functionalized Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This Nobel Prize-winning methodology provides a robust and versatile route for the formation of carbon-carbon bonds, which is fundamental to the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).
The subject of this guide, (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, is a highly functionalized example of this class of reagents. Its utility stems from the unique interplay of its structural features:
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The Boronic Acid Moiety (-B(OH)₂): This functional group is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage, a common motif in PARP inhibitors.
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The Fluorine Substituent (-F): The presence of a fluorine atom ortho to the boronic acid group significantly modulates the electronic properties of the aromatic ring. Fluorine is a highly electronegative atom that can alter a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[6]
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The N-(2-hydroxyethyl)carbamoyl Group: This side chain provides a key point of interaction and is integral to the pharmacophore of molecules like Talazoparib. The amide and hydroxyl functionalities can participate in hydrogen bonding within the target protein's binding site, enhancing potency and selectivity.
This combination of features makes CAS 874219-25-7 a bespoke building block, specifically tailored for the synthesis of complex, targeted therapeutics like PARP inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a synthetic intermediate is critical for process development, quality control, and reaction optimization.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 874219-25-7 | [1][2][7] |
| Molecular Formula | C₉H₁₁BFNO₄ | [7][8] |
| Molecular Weight | 227.00 g/mol | [7] |
| Appearance | White solid | [5] |
| Melting Point | 89 - 91 °C (192.2 - 195.8 °F) | [5] |
| Solubility | Information not widely available, but expected to be soluble in polar organic solvents like methanol, DMSO, and DMF. | |
| Storage | Store under an inert atmosphere at 2-8°C. | [7] |
Spectroscopic Characterization
While publicly accessible, fully interpreted spectra for this specific compound are scarce, its structural features allow for a confident prediction of its key spectroscopic signatures. The data presented here are based on analysis of its constituent functional groups and data from analogous structures.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the exchangeable protons of the hydroxyl and boronic acid groups. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will corroborate the structure with signals for the aromatic carbons (showing C-F coupling), the carbonyl carbon of the amide, and the two carbons of the hydroxyethyl side chain.
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¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single resonance is expected, with its chemical shift indicative of a fluorine atom attached to an aromatic ring.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the molecular weight of the compound, likely as the [M+H]⁺ or [M-H]⁻ ion.
Synthesis Protocol: A Validated Pathway
The synthesis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is not commonly reported as a standalone procedure but is embedded within the synthetic routes to Talazoparib.[1][5] The most logical and validated pathway proceeds in two key stages from commercially available 2-bromo-5-fluorobenzoic acid.
Diagram: Synthetic Pathway
Caption: Two-stage synthesis of the target boronic acid.
Stage 1: Synthesis of 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide (Intermediate)
Expertise & Rationale: This initial step constructs the crucial amide side chain. The choice of a peptide coupling reagent like HATU or EDCI is standard for forming amide bonds from carboxylic acids and amines under mild conditions, preventing side reactions and ensuring high yields.
Protocol:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
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Amine Addition: Add ethanolamine (1.1 eq) to the solution.
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Coupling Agent: Add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
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Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide, can be purified by column chromatography on silica gel or by recrystallization.[9][10]
Stage 2: Synthesis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Expertise & Rationale: This is a classic halogen-metal exchange followed by borylation. The use of n-butyllithium (n-BuLi) at very low temperatures (-78 °C) is critical to selectively replace the bromine atom with lithium without affecting other functional groups. The resulting aryllithium species is a powerful nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. An acidic workup is then required to hydrolyze the boronate ester to the desired boronic acid.
Protocol:
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Reaction Setup: Dissolve the intermediate, 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide (1.0 eq), in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (n-BuLi, ~2.2 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
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Borylation: Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Workup and Hydrolysis: Quench the reaction by slowly adding 1M aqueous HCl at 0 °C. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
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Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification and Isolation: After filtration, concentrate the solvent under reduced pressure. The crude (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid can be purified by trituration with a suitable solvent system (e.g., ether/hexanes) or by column chromatography to yield the final product as a white solid.
Application in Drug Synthesis: The Suzuki-Miyaura Coupling in the Talazoparib Pathway
The primary industrial and research application of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is as a partner in the Suzuki-Miyaura coupling reaction to synthesize advanced pharmaceutical intermediates. Its role in the synthesis of the PARP inhibitor Talazoparib is a canonical example.[3][4]
Diagram: Suzuki-Miyaura Coupling Workflow
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